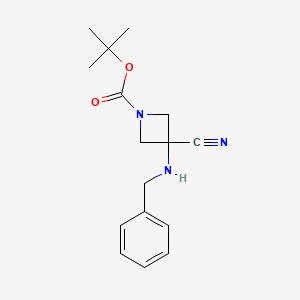
N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, often involves heterocyclization of various substrates . A related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Chemical Reactions Analysis
Thiophene-based compounds are known for their versatility in chemical reactions. They can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique
Chemistry and Pharmacology of Synthetic Opioids
A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlights the significance of chemical structure in developing substances for potential therapeutic use or understanding their abuse potential. The study emphasizes the need for continuous monitoring and research on newly emerging compounds to assess their impact on public health and safety (Sharma et al., 2018).
Role of Cyclodextrins in Drug Delivery
Research on cyclodextrins, cyclic oligosaccharides known for forming inclusion complexes with various molecules, underscores their utility in enhancing the solubility and stability of pharmaceutical compounds. The review discusses how cyclodextrins are employed to improve drug delivery systems, showcasing their role in modifying the properties of therapeutic agents for better efficacy and safety profiles (Valle, 2004).
Advanced Organophosphate Degradation Techniques
A comprehensive examination of reversible cholinesterase inhibitors as a pretreatment strategy for exposure to organophosphates offers insights into chemical safety and therapeutic interventions. The study evaluates the efficacy of various compounds in mitigating the toxic effects of organophosphates, suggesting avenues for enhancing protective measures against these hazardous substances (Lorke & Petroianu, 2018).
Ethylene and Its Precursor in Plant Biology
The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is highlighted for its multifaceted role in plant biology beyond serving as the precursor to the ethylene hormone. This review presents ACC's involvement in various plant physiological processes, indicating its significance in research focusing on plant growth, stress response, and hormone signaling mechanisms (Van de Poel & Van Der Straeten, 2014).
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(12-5-6-18-9-12)16-8-10-1-4-13(15-7-10)11-2-3-11/h1,4-7,9,11H,2-3,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAXJUVRLMFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanopropyl)-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2721049.png)
![3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]decan-4-yl}propanoic acid](/img/structure/B2721050.png)


![4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride](/img/structure/B2721053.png)





![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2721067.png)

